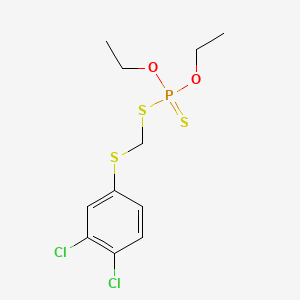
Phosphorodithioic acid, (((3,4-dichlorophenyl)thio)methyl) O,O-diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodithioic acid, (((3,4-dichlorophenyl)thio)methyl) O,O-diethyl ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphorodithioate group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, (((3,4-dichlorophenyl)thio)methyl) O,O-diethyl ester typically involves the reaction of 3,4-dichlorothiophenol with diethyl phosphorodithioate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and continuous flow systems. The reaction conditions are meticulously monitored to maintain consistency and quality. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity product.
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, (((3,4-dichlorophenyl)thio)methyl) O,O-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phosphorodithioic acid, (((3,4-dichlorophenyl)thio)methyl) O,O-diethyl ester finds applications in several scientific domains:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, particularly in the treatment of parasitic infections.
Industry: Utilized as an additive in lubricants and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of Phosphorodithioic acid, (((3,4-dichlorophenyl)thio)methyl) O,O-diethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
- Phosphorodithioic acid, O,O-diethyl ester
- Carbophenothion
Uniqueness
Phosphorodithioic acid, (((3,4-dichlorophenyl)thio)methyl) O,O-diethyl ester is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phosphorodithioic acid esters and contributes to its specific applications and reactivity.
Properties
CAS No. |
3152-41-8 |
|---|---|
Molecular Formula |
C11H15Cl2O2PS3 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)sulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H15Cl2O2PS3/c1-3-14-16(17,15-4-2)19-8-18-9-5-6-10(12)11(13)7-9/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
MMOZLNLHLXGIJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)SCSC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















